Mycophenolic acid lactone, (S)-

Übersicht

Beschreibung

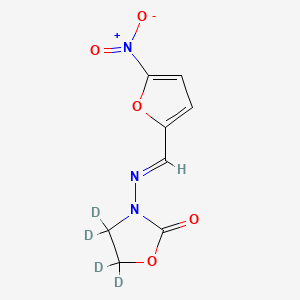

Mycophenolic acid lactone, (S)- is a derivative of mycophenolic acid, a potent immunosuppressant agent. Mycophenolic acid was initially discovered by Italian scientist Bartolomeo Gosio in 1893 and has since been used in various medical applications, particularly in preventing organ transplant rejection . Mycophenolic acid lactone, (S)- retains the core structure of mycophenolic acid but exists in a lactone form, which can influence its chemical properties and biological activities.

Wissenschaftliche Forschungsanwendungen

Mycophenolic acid lactone, (S)- has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various derivatives and analogs for studying structure-activity relationships.

Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

Target of Action

Mycophenolic acid lactone, also known as Mycophenolic Acid Lactone (EP Impurity H), primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) which plays a crucial role in the de novo biosynthesis of guanosine nucleotides . This enzyme is particularly important in the proliferation of lymphocytes .

Mode of Action

Mycophenolic acid lactone acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, mycophenolic acid interferes with the de novo pathway of guanosine nucleotide biosynthesis, thereby suppressing cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by mycophenolic acid lactone leads to a decrease in the production of guanosine nucleotides, which are essential for DNA and RNA synthesis. This results in the suppression of lymphocyte proliferation, thereby exerting its immunosuppressive effects . Furthermore, mycophenolic acid lactone also depletes tetrahydrobiopterin and decreases the production of nitric oxide by inducible NO synthase .

Pharmacokinetics

Mycophenolic acid lactone exhibits complex pharmacokinetics with substantial between-subject variability . It is rapidly hydrolyzed to the active metabolite mycophenolic acid (MPA) . The bioavailability of both formulations is approximately 90 percent but is significantly reduced when taken with a high-fat meal . Therefore, it should be taken on an empty stomach to increase absorption .

Result of Action

The primary result of the action of mycophenolic acid lactone is the potent immunosuppression, which is used to prevent organ transplant rejections . It is also used in the treatment of certain autoimmune diseases .

Action Environment

The action, efficacy, and stability of mycophenolic acid lactone can be influenced by various environmental factors. For instance, patient renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of mycophenolic acid lactone .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Mycophenolic Acid Lactone, (S)- inhibits de novo purine biosynthesis . It interacts with the enzyme inosine monophosphate dehydrogenase (IMPDH), a key rate-limiting enzyme in the purine synthesis pathway . This interaction results in the reduction of the proliferation of T and B lymphocytes .

Cellular Effects

Mycophenolic Acid Lactone, (S)- has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . It has been shown to interfere with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells .

Molecular Mechanism

The mechanism of action of Mycophenolic Acid Lactone, (S)- involves its binding to the enzyme IMPDH, inhibiting the conversion of inosine monophosphate (IMP) to guanosine monophosphate (GMP) . This inhibition disrupts the de novo purine biosynthesis pathway, leading to a decrease in the proliferation of T and B lymphocytes .

Temporal Effects in Laboratory Settings

Mycophenolic Acid Lactone, (S)- exhibits complex pharmacokinetics with substantial between-subject variability . Over time, it has been observed to cause a transient decrease in the levels of ATP followed by the activation of AMPK aimed at restoring the intracellular ATP pool .

Dosage Effects in Animal Models

Between 360 mg and 2,160 mg, Mycophenolic Acid Lactone, (S)- follows a linear and dose-proportional pharmacokinetic profile . The effects of the product vary with different dosages, and toxic or adverse effects may be observed at high doses .

Metabolic Pathways

Mycophenolic Acid Lactone, (S)- is mainly metabolized by glucuronyl transferase to form glucuronidated metabolites . The major metabolite of Mycophenolic Acid Lactone, (S)-, Mycophenolic acid glucuronide (MPAG), does not display pharmacological activity .

Transport and Distribution

Mycophenolic Acid Lactone, (S)- is transported and distributed within cells and tissues. It is available as enteric-coated tablets of delayed-release, an effort to improve upper gastrointestinal adverse events by delaying Mycophenolic Acid Lactone, (S)- release until it reaches the small intestine .

Subcellular Localization

It is known that the enzymes involved in its metabolism are located in various subcellular compartments, including the cytosol, Golgi apparatus, endoplasmic reticulum, and peroxisomes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic acid lactone, (S)- typically involves the cyclization of mycophenolic acid. One common method is the reaction of mycophenolic acid with an appropriate lactonizing agent under acidic conditions. For example, mycophenolic acid can be treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield mycophenolic acid lactone .

Industrial Production Methods

Industrial production of mycophenolic acid lactone, (S)- often involves fermentation processes using specific strains of Penicillium species, such as Penicillium brevicompactum. The fermentation broth is then subjected to extraction and purification processes to isolate mycophenolic acid, which is subsequently converted to its lactone form through chemical reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Mycophenolic acid lactone, (S)- can undergo various chemical reactions, including:

Hydrolysis: The lactone ring can be hydrolyzed back to mycophenolic acid under basic conditions.

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Various substitution reactions can occur at different positions on the aromatic ring or the lactone ring.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Hydrolysis: Mycophenolic acid.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Reduction: Reduced forms of mycophenolic acid lactone.

Substitution: Halogenated derivatives of mycophenolic acid lactone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mycophenolic acid: The parent compound, widely used as an immunosuppressant.

Mycophenolate mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability and reduce gastrointestinal side effects.

Mycophenolate sodium: Another salt form of mycophenolic acid with similar immunosuppressive properties.

Uniqueness

Mycophenolic acid lactone, (S)- is unique due to its lactone structure, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other forms of mycophenolic acid .

Eigenschaften

IUPAC Name |

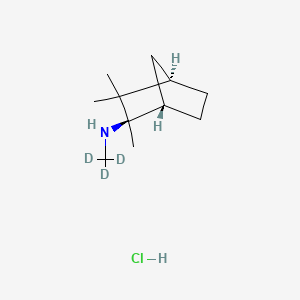

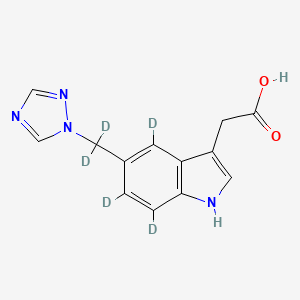

7-hydroxy-5-methoxy-4-methyl-6-[2-[(2S)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIDHOJWGSPTK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC[C@]3(CCC(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229529 | |

| Record name | Mycophenolic acid lactone, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79081-87-1 | |

| Record name | Mycophenolic acid lactone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079081871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid lactone, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCOPHENOLIC ACID LACTONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDL6BEU50R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)

![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)